1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine
Description
Properties
Molecular Formula |
C12H15N3O4 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
1-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)piperazine |
InChI |
InChI=1S/C12H15N3O4/c1-13-2-4-14(5-3-13)9-6-11-12(19-8-18-11)7-10(9)15(16)17/h6-7H,2-5,8H2,1H3 |
InChI Key |
QYUHBUKXQWSUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origin of Product |
United States |
Preparation Methods
Method 1: Bromination and Nitration of Catechol Derivatives
-
Starting Material : Catechol (1,2-benzenediol).
-
Bromination : Introduce bromine at position 5 using bromine in acetic acid or a brominating agent (e.g., NBS).
-
Nitration : Nitrate at position 6 using nitric acid and sulfuric acid.
-
Cyclization : Form the dioxole ring via acid-catalyzed cyclization (e.g., with BF₃·Et₂O).
Example Reaction Pathway :
Key Challenges :
-
Regioselectivity : Ensuring nitration occurs at position 6.
-
Stability : Nitro groups and bromine require careful handling due to reactivity.
Coupling of 1-Methylpiperazine with Dioxole Derivatives
The methylated piperazine reacts with the dioxole intermediate to form the target compound.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
-
Reagents :
-
Reaction Conditions :
-
Temperature : 80–100°C under reflux.
-
Time : 12–24 hours.
-
Mechanism :
The electron-withdrawing nitro group activates the dioxole ring for nucleophilic attack by the piperazine amine, displacing bromine.
Example Protocol :
-
Dissolve 1-methylpiperazine (2.0 eq) and 5-bromo-6-nitrobenzo[d]dioxole (1.0 eq) in DMF.
-
Add K₂CO₃ (2.0 eq) and stir under reflux.
-
Filter and recrystallize the product.
Yield : ~60–70% (estimated based on analogous reactions).
Alternative Synthetic Routes
Method 3: Radical Coupling (TDAE-Mediated)
-
Reagents :
-
Reaction Conditions :
-
Temperature : Room temperature.
-
Time : 2–4 hours.
-
Mechanism :
TDAE generates radicals, facilitating coupling between the chloromethyl group and the piperazine amine.
Advantages :
-
Mild conditions.
-
Avoids harsh bases or solvents.
Limitations :
-
Lower yields compared to SNAr.
Data Tables: Comparative Analysis of Methods
| Parameter | Method 1 (SNAr) | Method 3 (TDAE) |
|---|---|---|
| Reagents | 5-Bromo-dioxole, 1-Me-piperazine, K₂CO₃ | 5-Chloromethyl-dioxole, 1-Me-piperazine, TDAE |
| Solvent | DMF | THF or DCM |
| Temperature | 80–100°C | 25°C |
| Time | 12–24 hours | 2–4 hours |
| Yield | 60–70% | 40–50% |
| Purity | High (recrystallized) | Moderate (requires chromatography) |
Key Challenges and Optimization Strategies
-
Regioselectivity :
-
Solution : Use directing groups or controlled nitration conditions.
-
-
Side Reactions :
-
Solution : Minimize reaction time and use anhydrous conditions.
-
-
Purification :
-
Solution : Recrystallization in ethanol or ethyl acetate.
-
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Coupling: Palladium-catalyzed cross-coupling reactions are common for forming new carbon-carbon or carbon-nitrogen bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various substituted piperazine derivatives.
Scientific Research Applications
1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its unique structure and ability to interact with biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound is used as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine involves its interaction with specific molecular targets within cells. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the function of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural Analogues with Modified Benzodioxole Substituents
Key Findings :
- The 6-nitro group on benzodioxole enhances enzymatic inhibition potency. For example, compound 8o showed superior anti-α-glucosidase activity compared to derivatives with methoxy or hydroxy substituents .
- Dual benzodioxole moieties (e.g., thiourea derivatives) exhibit anticancer effects, suggesting synergistic interactions between aromatic and heterocyclic components .
Piperazine Derivatives with Varied Aromatic Substituents
Key Findings :
- The trifluoromethyl group in 1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine contributes to FLT3 inhibition only when combined with aminoisoquinoline or quinazoline cores, highlighting the importance of hybrid pharmacophores .
- Dichlorophenyl and phenoxybenzyl substituents prioritize receptor selectivity over broad-spectrum activity, as seen in dopamine D3 and radioligand studies .
Piperazine Derivatives with Heterocyclic Modifications
Biological Activity
1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article aims to summarize the current understanding of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a piperazine ring substituted with a 6-nitrobenzo[d][1,3]dioxole moiety. Its molecular formula is C12H14N2O4, with a molecular weight of 250.25 g/mol.
Research indicates that compounds similar to 1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine may exert their biological effects through modulation of protein-protein interactions, particularly involving transcription factors like c-Myc. c-Myc is known to play a critical role in cell proliferation and oncogenesis. Inhibition of c-Myc-Max dimerization could lead to reduced transcriptional activity associated with cancer progression .
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds. For instance, a congener of 1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine demonstrated significant inhibition of c-Myc-Max dimerization with an IC50 value of approximately 34 μM. This inhibition was correlated with growth arrest in c-Myc-overexpressing cell lines such as HL60 and Daudi . The compound's mechanism appears to involve stabilization of c-Myc in its monomeric form, thereby preventing its transcriptional activation.
| Compound | IC50 (μM) | Effect |
|---|---|---|
| 1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine | TBD | TBD |
| Congener (3jc48-3) | 34 | Inhibits c-Myc-Max dimerization |
Case Studies
- In Vitro Studies : In vitro assays demonstrated that analogs of 1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine effectively inhibited cell proliferation in cancer cell lines. Specific assays indicated that these compounds could induce G0/G1 phase arrest, which is crucial for halting the cell cycle in rapidly dividing cells .
- In Vivo Studies : Although direct in vivo studies on this specific compound are scarce, related compounds have shown promise in animal models for reducing tumor growth and enhancing survival rates in cancer-bearing mice .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with nitro-substituted benzodioxole precursors and piperazine derivatives. For example, coupling reactions under reflux with catalysts like DCM and diisopropylethylamine are common . Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) or HPLC is critical for achieving >95% purity . Characterization should include -/-NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm structural integrity .
Q. How can researchers validate the structural identity of this compound and its intermediates?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Assign peaks for the methylpiperazine moiety (δ ~2.5–3.5 ppm) and nitrobenzodioxole aromatic protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns using HRMS .
- X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation, as seen in related piperazine derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen for receptor binding (e.g., dopamine or serotonin receptors) using radioligand displacement assays . For cytotoxicity, employ MTT or resazurin assays in cell lines (e.g., HEK-293 or SH-SY5Y). Dose-response curves (0.1–100 µM) and controls (e.g., known agonists/antagonists) are essential .
Advanced Research Questions
Q. How can conflicting data on this compound’s receptor selectivity be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform specificity. Conduct parallel assays under standardized protocols across labs. Use computational docking (e.g., AutoDock Vina) to model interactions with receptor subtypes (e.g., D vs. D) and validate with site-directed mutagenesis .
Q. What strategies improve the metabolic stability of this compound for in vivo studies?
- Methodological Answer : Modify vulnerable sites identified via liver microsome assays. For example:
- Replace the nitro group with bioisosteres (e.g., trifluoromethyl) to reduce redox liability .
- Introduce methyl groups on the piperazine ring to slow CYP450-mediated oxidation .
- Use deuterated analogs (e.g., CD-substituted derivatives) to prolong half-life .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Methodological Answer :
- Core Modifications : Compare analogs with variations in the benzodioxole (e.g., 6-nitro vs. 6-cyano) and piperazine (e.g., N-methyl vs. N-ethyl) .
- Substituent Analysis : Quantify effects using Free-Wilson or Hansch analyses. For example, logP values >3 may correlate with improved blood-brain barrier penetration .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., nitro group) and hydrophobic regions using MOE or Schrödinger .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
